molecular formula C10H19ClO B14640397 2-Butyl-6-chlorohexanal CAS No. 52387-39-0

2-Butyl-6-chlorohexanal

Cat. No.: B14640397
CAS No.: 52387-39-0
M. Wt: 190.71 g/mol
InChI Key: AQGIJHOBDQUFJM-UHFFFAOYSA-N
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Description

2-Butyl-6-chlorohexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butyl group and a chlorine atom attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chlorohexanal can be achieved through several methods. One common approach involves the chlorination of 2-butylhexanal using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-chlorohexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Butyl-6-chlorohexanoic acid.

    Reduction: 2-Butyl-6-chlorohexanol.

    Substitution: Products depend on the nucleophile used, such as 2-butyl-6-hydroxyhexanal or 2-butyl-6-cyanohexanal.

Scientific Research Applications

2-Butyl-6-chlorohexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butyl-6-chlorohexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Butylhexanal: Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Chlorohexanal: Lacks the butyl group, leading to variations in chemical properties.

    2-Butyl-6-chloroheptanal: Has an additional carbon atom, affecting its molecular structure and behavior.

Uniqueness

2-Butyl-6-chlorohexanal is unique due to the presence of both a butyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52387-39-0

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-butyl-6-chlorohexanal

InChI

InChI=1S/C10H19ClO/c1-2-3-6-10(9-12)7-4-5-8-11/h9-10H,2-8H2,1H3

InChI Key

AQGIJHOBDQUFJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCl)C=O

Origin of Product

United States

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